2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid
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Overview
Description
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO2S It is characterized by the presence of a cyano group (–CN) and a thiophene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiophene-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: The compound is explored for its potential in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine: Research is ongoing to investigate its biological activity and potential therapeutic applications.
Industry: It may be used in the production of dyes and pigments due to its conjugated system.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid: This isomer differs in the position of the thiophene ring attachment, which can affect its reactivity and properties.
2-Cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid: This compound has a diphenylamino group instead of a thiophene ring, leading to different electronic properties and applications.
Uniqueness
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid is unique due to the presence of both a cyano group and a thiophene ring, which confer distinct electronic and structural properties. These features make it a versatile compound for various applications in organic synthesis and material science.
Properties
CAS No. |
126058-25-1 |
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Molecular Formula |
C8H5NO2S |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
(Z)-2-cyano-3-thiophen-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3- |
InChI Key |
ABIFLEDEUPEDJT-CLTKARDFSA-N |
Isomeric SMILES |
C1=CSC=C1/C=C(/C#N)\C(=O)O |
SMILES |
C1=CSC=C1C=C(C#N)C(=O)O |
Canonical SMILES |
C1=CSC=C1C=C(C#N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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